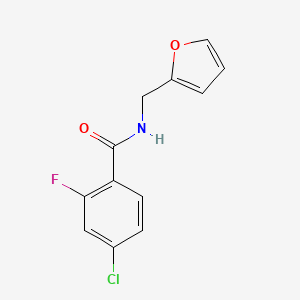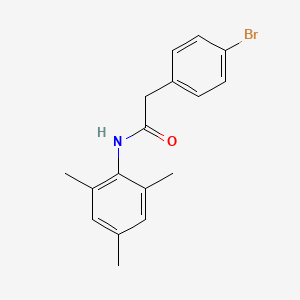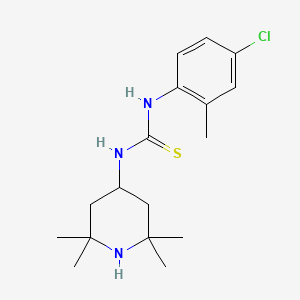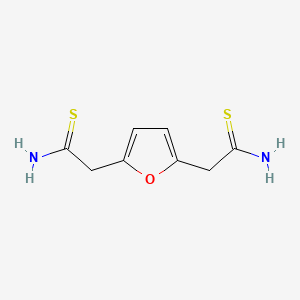
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CFMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is not fully understood, but studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of angiogenesis. Studies have also shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a relatively new compound, and its toxicity and pharmacokinetics have not been fully studied, which could limit its potential for clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer agents.
2. Studying its toxicity and pharmacokinetics in animal models to determine its potential for clinical use.
3. Investigating its potential as a treatment for other diseases, such as inflammation and autoimmune disorders.
4. Developing more efficient synthesis methods to improve the yield and purity of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide.
Conclusion
In conclusion, 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several potential future directions for research. Further studies are needed to fully understand the potential of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide as a cancer therapy and its potential for clinical use.
Synthesemethoden
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can be synthesized through various methods, including the reaction of 4-chloro-2-fluoroaniline with 2-furylmethyl bromide in the presence of a base, such as potassium carbonate, or by reacting 4-chloro-2-fluoroaniline with 2-furylmethyl isocyanate. The yield of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide obtained through these methods is typically high, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been studied for its potential applications in the field of medicine, particularly as an anti-cancer agent. Studies have shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research as a potential cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRBAGKMBSSMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-N-[(furan-2-YL)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)



![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)